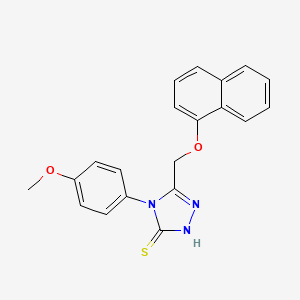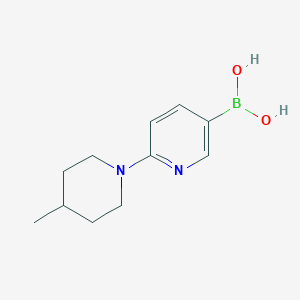
2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(4-méthylpipéridin-1-yl)pyridine-5-boronique est un dérivé d'acide boronique de formule moléculaire C11H17BN2O2. Il est couramment utilisé en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles à la formation de liaisons carbone-carbone. Ce composé est remarquable pour sa stabilité et sa réactivité, ce qui en fait un réactif précieux dans divers processus chimiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(4-méthylpipéridin-1-yl)pyridine-5-boronique implique généralement la borylation d'un dérivé de pyridine. Une méthode courante est l'échange halogène-métal suivi de la borylation. Par exemple, en partant d'une pyridine halogénée, un échange métal-halogène peut être effectué en utilisant un réactif organolithien, suivi de l'ajout d'une source de bore telle que le triméthylborate .
Méthodes de production industrielle
Dans les environnements industriels, la production d'acide 2-(4-méthylpipéridin-1-yl)pyridine-5-boronique peut impliquer des réactions de borylation à grande échelle utilisant des réacteurs automatisés. Le processus garantit un rendement élevé et une pureté élevée, utilisant souvent des catalyseurs pour améliorer l'efficacité de la réaction et réduire les sous-produits .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(4-méthylpipéridin-1-yl)pyridine-5-boronique subit principalement des réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura. Cette réaction implique le couplage de l'acide boronique avec un halogénure d'aryle ou de vinyle en présence d'un catalyseur au palladium et d'une base .
Réactifs et conditions courantes
Réactifs : Catalyseurs au palladium (par exemple, Pd(PPh3)4), bases (par exemple, K2CO3) et solvants (par exemple, toluène, éthanol).
Conditions : Typiquement réalisée sous atmosphère inerte (argon ou azote) à des températures allant de la température ambiante à 100 °C.
Principaux produits
Les principaux produits de ces réactions sont des composés biaryles, qui sont des blocs de construction essentiels dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques .
Applications de la recherche scientifique
L'acide 2-(4-méthylpipéridin-1-yl)pyridine-5-boronique est largement utilisé dans la recherche scientifique en raison de sa polyvalence :
Chimie : Utilisé dans la synthèse de molécules organiques complexes par des réactions de couplage croisé.
Biologie : Employé dans le développement de médicaments contenant du bore et comme outil dans les dosages biochimiques.
Industrie : Utilisé dans la production de matériaux et de polymères avancés.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(4-méthylpipéridin-1-yl)pyridine-5-boronique dans le couplage de Suzuki-Miyaura implique plusieurs étapes clés :
Addition oxydante : Le catalyseur au palladium subit une addition oxydante avec l'halogénure d'aryle, formant un complexe de palladium.
Transmétallation : L'acide boronique transfère son groupe organique au complexe de palladium.
Élimination réductrice : Le complexe de palladium subit une élimination réductrice, formant le produit biaryle souhaité et régénérant le catalyseur au palladium.
Applications De Recherche Scientifique
2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyridine-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Composés similaires
- Ester pinacolique de l'acide 2-méthylpyridine-4-boronique
- Ester pinacolique de l'acide pyridine-4-boronique
- Acide 2-(4-méthylpipérazin-1-yl)pyrimidin-5-ylboronique
Unicité
L'acide 2-(4-méthylpipéridin-1-yl)pyridine-5-boronique se distingue par ses caractéristiques structurelles spécifiques, qui confèrent une réactivité et une stabilité uniques. Son cycle pipéridine améliore sa solubilité et sa réactivité dans les solvants organiques, ce qui le rend plus polyvalent dans diverses applications de synthèse par rapport à ses analogues .
Propriétés
Formule moléculaire |
C11H17BN2O2 |
|---|---|
Poids moléculaire |
220.08 g/mol |
Nom IUPAC |
[6-(4-methylpiperidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c1-9-4-6-14(7-5-9)11-3-2-10(8-13-11)12(15)16/h2-3,8-9,15-16H,4-7H2,1H3 |
Clé InChI |
ITRXSDCTBWEMAS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1)N2CCC(CC2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)

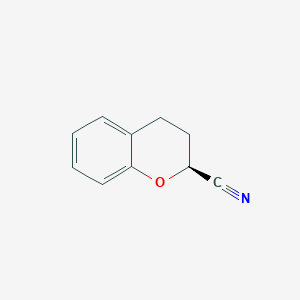
![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)
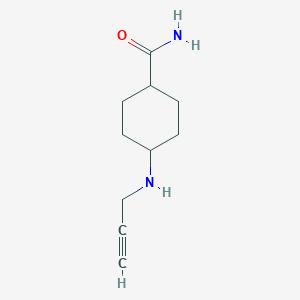

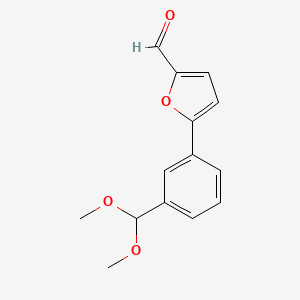
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11765016.png)
